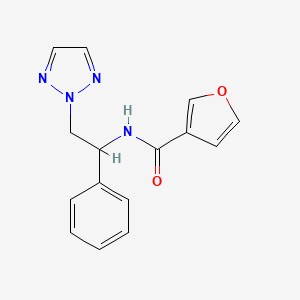

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)furan-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)furan-3-carboxamide” is a compound that belongs to the class of 1,2,3-triazoles . Triazoles are nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are known for their versatile biological activities and are readily capable of binding in the biological system with a variety of enzymes and receptors .

Synthesis Analysis

The synthesis of 1,2,3-triazole hybrids, such as the compound , often involves a Cu(I) catalyzed [3 + 2] dipolar cycloaddition . This reaction typically occurs between N-substituted(prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .Molecular Structure Analysis

Triazole compounds, including “this compound”, have a molecular formula of C2H3N3 . The triazole nucleus is present as a central structural component in a number of drug classes .Chemical Reactions Analysis

Triazole compounds are known for their stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions . These unique features contribute to their enhanced biocompatibility .Physical And Chemical Properties Analysis

The physical and chemical properties of triazole compounds can be characterized using different spectral techniques . For instance, the IR absorption spectra of similar compounds have been characterized by the presence of two signals for C=O groups .Wissenschaftliche Forschungsanwendungen

Antibacterial, Antiurease, and Antioxidant Activities

Research has demonstrated the synthesis of compounds related to "N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)furan-3-carboxamide" that exhibit significant antibacterial, antiurease, and antioxidant activities. These compounds are synthesized through various chemical reactions and then evaluated for their biological activities. For example, the synthesis of 4-amino-3-furan-2-yl-5-phenyl-1,2,4-triazoles and their derivatives has been shown to have effective antiurease and antioxidant activities (Sokmen et al., 2014).

Antimicrobial and Antioxidant Activity

Further research into the synthesis of 3-Nitro-N-(3-chloro-2-oxo-substituted-phenyl-azetidin-1-yl)naphtho[2,1-b]furan-2-carboxamides has revealed that these compounds exhibit antimicrobial and antioxidant properties. The study highlights the potential of these compounds in combating microbial infections and oxidative stress (Devi et al., 2010).

Novel Synthesis Techniques

Innovative synthesis methods for related compounds, such as (1,2,4-triazol-3-yl)furazans, have been developed, showcasing the versatility of these chemical structures in scientific research. These methods provide efficient pathways to create novel compounds with potential applications in various fields (Semyakin et al., 2016).

Anti-Bacterial Activities against Drug-Resistant Bacteria

Certain derivatives have shown significant anti-bacterial activities against clinically isolated drug-resistant bacteria. This highlights their potential as new therapeutic agents to combat antibiotic-resistant infections (Siddiqa et al., 2022).

Antiplasmodial Activities

Compounds derived from "this compound" have been evaluated for their activities against Plasmodium falciparum, revealing promising antiplasmodial properties. This suggests their potential in malaria treatment and prevention strategies (Hermann et al., 2021).

Wirkmechanismus

Zukünftige Richtungen

Given the notable therapeutic importance of 1,2,3-triazoles, there is significant interest in the scientific community to further explore their potential . Future research may focus on synthesizing and studying their antimicrobial, antioxidant, and antiviral potential . The development of novel antimicrobial drugs is particularly important due to the ever-increasing incidence of microbial resistance .

Eigenschaften

IUPAC Name |

N-[1-phenyl-2-(triazol-2-yl)ethyl]furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2/c20-15(13-6-9-21-11-13)18-14(10-19-16-7-8-17-19)12-4-2-1-3-5-12/h1-9,11,14H,10H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZHUZYMGKXRFQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-chloro-5-methyl-N-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)amino]ethyl}pyridine-3-sulfonamide](/img/structure/B2736263.png)

![N-benzo[e][1,3]benzothiazol-2-yl-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2736264.png)

![2-[(3-nitrophenyl)methylsulfanyl]-N-(3,4,5-trimethoxyphenyl)quinazolin-4-amine](/img/structure/B2736265.png)

![2-[4-(2,5-Dimethoxyphenyl)sulfonylpiperazin-1-yl]pyrazine](/img/structure/B2736267.png)

![2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2736268.png)

![N-cyclohexyl-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2736272.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B2736273.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2736274.png)

![N-[4-(3-Fluorophenyl)oxan-4-yl]oxirane-2-carboxamide](/img/structure/B2736275.png)

![N-({[3,3'-bithiophene]-5-yl}methyl)-2-(trifluoromethyl)benzamide](/img/structure/B2736278.png)

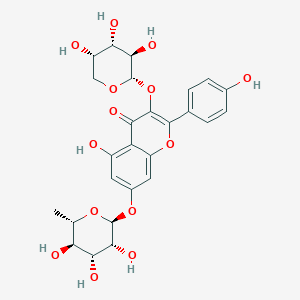

![3-[4-(beta-D-Glucopyranosyloxy)phenyl]acrylic acid methyl ester](/img/structure/B2736279.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,6-difluorobenzamide](/img/structure/B2736281.png)

![methyl 4-(3-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-2-hydroxypropoxy)benzoate](/img/structure/B2736284.png)